molecular formula C12H12F2N2O2 B12517593 5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide

5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide

Cat. No.: B12517593
M. Wt: 254.23 g/mol
InChI Key: QGDHHMJMYURFLO-UHFFFAOYSA-N
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Description

5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a dihydroisoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide typically involves the reaction of 2,6-difluoroaniline with nitrilotriacetic acid in the presence of triphenylphosphite as a coupling reagent . This reaction leads to the formation of the desired carboxamide compound through an intramolecular cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to stabilize the inactive state of sodium channels, thereby modulating ion channel activity . This mechanism is particularly relevant in the context of its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,6-Difluorophenyl)-N,N-dimethyl-4,5-dihydroisoxazole-3-carboxamide is unique due to its specific structural features, such as the dihydroisoxazole ring and the difluorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12F2N2O2

Molecular Weight

254.23 g/mol

IUPAC Name

5-(2,6-difluorophenyl)-N,N-dimethyl-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12F2N2O2/c1-16(2)12(17)9-6-10(18-15-9)11-7(13)4-3-5-8(11)14/h3-5,10H,6H2,1-2H3

InChI Key

QGDHHMJMYURFLO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NOC(C1)C2=C(C=CC=C2F)F

Origin of Product

United States

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